molecular formula C9H8N4O3 B7861035 [1-(4-Nitrophenyl)triazol-4-yl]methanol

[1-(4-Nitrophenyl)triazol-4-yl]methanol

Cat. No.: B7861035
M. Wt: 220.18 g/mol
InChI Key: NIFGKSJKCMZAEF-UHFFFAOYSA-N
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Description

[1-(4-Nitrophenyl)triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Nitrophenyl)triazol-4-yl]methanol typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through the reaction of hydrazine with a nitrile in the presence of a strong acid or base.

  • Introduction of the Nitro Group: : The nitro group can be introduced via nitration of the aromatic ring using nitric acid and sulfuric acid.

  • Attachment of the Methanol Group: : The methanol group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen or iron in acidic conditions.

  • Substitution: : The nitro group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Iron powder, hydrogen gas, palladium on carbon.

  • Substitution: : Halogenating agents like bromine or chlorine, strong acids or bases.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Halogenated derivatives, sulfonated products.

Scientific Research Applications

[1-(4-Nitrophenyl)triazol-4-yl]methanol: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(4-Nitrophenyl)triazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can bind to enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

[1-(4-Nitrophenyl)triazol-4-yl]methanol: can be compared to other triazole derivatives, such as 1,2,4-triazole and 1,3,4-thiadiazole . While these compounds share structural similarities, the presence of the nitro group in this compound gives it unique chemical and biological properties.

List of Similar Compounds

  • 1,2,4-Triazole

  • 1,3,4-Thiadiazole

  • 1,2,3-Triazole

  • 1,3,5-Triazine

Properties

IUPAC Name

[1-(4-nitrophenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFGKSJKCMZAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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